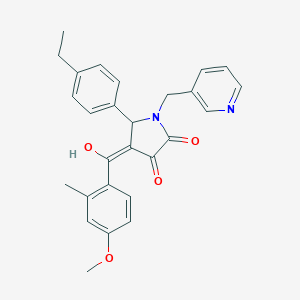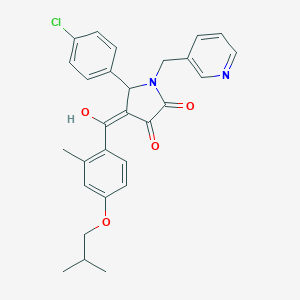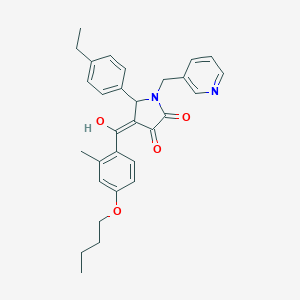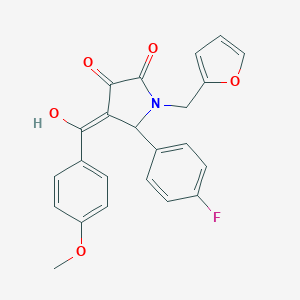
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has been synthesized and researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, and its unique chemical structure has made it an interesting target for further research.
作用機序
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its unique chemical structure, which makes it an interesting target for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are many future directions for research on 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further study its mechanism of action and how it interacts with cancer cells. Another direction is to investigate its potential applications in other fields of medicine, such as neurology or immunology. Additionally, researchers could explore the possibility of synthesizing analogs of this compound with improved properties, such as increased potency or decreased toxicity.
In conclusion, this compound is a compound that has shown promising results in various scientific studies. Its unique chemical structure and potential applications in the field of medicine make it an interesting target for further research. While its mechanism of action is not fully understood, studies have shown that it has anticancer properties and can inhibit the growth of cancer cells. There are many future directions for research on this compound, including further study of its mechanism of action and potential applications in other fields of medicine.
合成法
The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. The first step is the synthesis of 3,4-dimethoxybenzaldehyde, which is then reacted with 4-methylbenzoyl chloride to form 4-methyl-3,4-dimethoxybenzophenone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the final product, this compound.
科学的研究の応用
The compound 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.
特性
分子式 |
C20H19NO5 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H19NO5/c1-11-4-6-12(7-5-11)18(22)16-17(21-20(24)19(16)23)13-8-9-14(25-2)15(10-13)26-3/h4-10,17,22H,1-3H3,(H,21,24)/b18-16- |
InChIキー |
IEEXNNFNJUQQOB-VLGSPTGOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(NC(=O)C2=O)C3=CC(=C(C=C3)OC)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC(=C(C=C3)OC)OC)O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC(=C(C=C3)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266815.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)

![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)



![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)

